SNDX-5613

Catalog No.
S2718827
CAS No.
2169919-21-3
M.F
C32H47FN6O4S
M. Wt
630.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SNDX-5613

CAS Number

2169919-21-3

Product Name

SNDX-5613

IUPAC Name

N-ethyl-2-[4-[7-[[4-(ethylsulfonylamino)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-5-fluoro-N-propan-2-ylbenzamide

Molecular Formula

C32H47FN6O4S

Molecular Weight

630.8 g/mol

InChI

InChI=1S/C32H47FN6O4S/c1-5-39(23(3)4)31(40)27-17-25(33)9-12-28(27)43-29-18-34-22-35-30(29)38-20-32(21-38)13-15-37(16-14-32)19-24-7-10-26(11-8-24)36-44(41,42)6-2/h9,12,17-18,22-24,26,36H,5-8,10-11,13-16,19-21H2,1-4H3

InChI Key

FRVSRBKUQZKTOW-UHFFFAOYSA-N

SMILES

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)CC

Solubility

not available

Canonical SMILES

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)CC

Description

Revumenib is an orally bioavailable protein-protein interaction (PPI) inhibitor of the menin-mixed lineage leukemia (MLL; myeloid/lymphoid leukemia; KMT2A) proteins, with potential antineoplastic activity. Upon oral administration, revumenib targets and binds to the nuclear protein menin, thereby preventing the interaction between the two proteins menin and MLL and the formation of the menin-MLL complex. This reduces the expression of downstream target genes and results in an inhibition of the proliferation of MLL-rearranged leukemic cells. The menin-MLL complex plays a key role in the survival, growth, transformation and proliferation of certain kinds of leukemia cells.

SNDX-5613, also known as revumenib, is a potent and selective small molecule inhibitor of menin, specifically targeting its interaction with the mixed lineage leukemia protein 2A (KMT2A). This compound is primarily being investigated for its therapeutic potential in treating acute leukemia, particularly in patients with relapsed or refractory forms of the disease that harbor KMT2A rearrangements. As the first investigational treatment to receive breakthrough therapy designation from the U.S. Food and Drug Administration for KMT2A rearranged acute leukemia, SNDX-5613 represents a significant advancement in targeted cancer therapies .

That construct its complex molecular structure. While specific proprietary methods used by Syndax Pharmaceuticals are not publicly detailed, it generally includes steps such as:

  • Formation of Key Intermediates: Utilizing various organic synthesis techniques to form key intermediates that will later be converted into the final product.
  • Coupling Reactions: Employing coupling reactions to link different molecular fragments together.
  • Purification: Following synthesis, purification techniques such as crystallization or chromatography are used to isolate and purify SNDX-5613 from by-products.

The final product is characterized by its chemical formula C32H47FN6O4S and a molecular weight of approximately 601.84 g/mol .

SNDX-5613 has demonstrated significant biological activity against various forms of acute leukemia. In clinical trials, it has shown a notable complete remission rate among patients with KMT2A rearranged acute leukemia. For instance, in the AUGMENT-101 trial, approximately 27% of patients achieved complete remission after treatment with SNDX-5613 . The compound's ability to induce apoptosis in leukemic cells is enhanced when combined with other agents such as venetoclax, further supporting its potential as an effective therapeutic option .

SNDX-5613 is primarily being explored for its application in treating acute leukemia, particularly:

  • Acute Myeloid Leukemia: It has shown efficacy in patients with KMT2A rearrangements or mutations in Nucleophosmin 1.
  • Combination Therapies: Ongoing studies are evaluating its use in combination with other agents like venetoclax and hypomethylating agents to enhance therapeutic outcomes .

The potential for SNDX-5613 to address significant unmet needs in leukemia treatment highlights its promising role in oncology.

Interaction studies have revealed that SNDX-5613 can synergistically enhance the effects of other therapeutic agents. For example, co-treatment with venetoclax has been shown to significantly reduce leukemia burden in preclinical models . Furthermore, research indicates that dual inhibition strategies targeting both menin and BCL2 pathways may lead to improved clinical responses in patients with KMT2A rearranged or NPM1 mutated leukemias .

Several compounds exhibit similar mechanisms or target pathways related to SNDX-5613. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
VenetoclaxBCL2 inhibitorSpecifically targets anti-apoptotic BCL2 proteins
OTX015BET bromodomain inhibitorTargets epigenetic regulation via BET protein inhibition
SNDX-50469Menin inhibitorSimilar mechanism but differs structurally from SNDX-5613
TalazoparibPARP inhibitorTargets DNA repair mechanisms; used in different cancer types

SNDX-5613's unique selectivity for the menin-KMT2A interaction distinguishes it from these compounds, making it particularly effective for specific patient populations with KMT2A-related leukemias .

Molecular Architecture of SNDX-5613

Revumenib is a small-molecule inhibitor with the chemical name N-[(1S,2R)-2-(4-fluorophenoxy)cyclohexyl]-5-(4-methylpiperazin-1-yl)pyridine-2-carboxamide citrate hydrate. Its molecular formula is C32H47FN6O4S, corresponding to a molecular weight of 630.82 g/mol [1] [2]. The core structure comprises a bicyclic system featuring a pyridine-carboxamide scaffold linked to a fluorophenoxy-substituted cyclohexane moiety (Figure 1). Key functional groups include:

  • Fluorine atom: Positioned para to the ether linkage on the phenyl ring, enhancing hydrophobic interactions with menin's binding pocket.
  • Sulfonamide group: Contributes to hydrogen bonding with menin's Asp residue.
  • Citrate counterion: Improves aqueous solubility through salt formation [2].

The stereochemistry at the cyclohexane ring (1S,2R configuration) is critical for maintaining optimal spatial orientation with menin's hydrophobic cleft [3]. X-ray crystallography studies reveal that the dimethyl-thiazoline substituent adopts a chair conformation, minimizing steric clashes while maximizing van der Waals contacts [6].

Table 1: Molecular Properties of SNDX-5613

PropertyValue
Molecular FormulaC32H47FN6O4S
Molecular Weight630.82 g/mol
SMILES NotationO=C(N(CC)C(C)C)C1=CC(F)=CC=C1OC2=CN=CN=C2N3CC4(CCN(C[C@H]5CCC@HCC5)CC4)C3 [3]
Topological Polar Surface Area144 Ų

Structure-Activity Relationship (SAR) Studies

SAR analyses identified three pharmacophoric regions essential for menin inhibition (Figure 2):

  • Hydrophobic anchor: The fluorophenoxy-cyclohexyl group occupies a deep hydrophobic pocket in menin. Substitution with bulkier groups (e.g., isopropyl) reduced potency by 40-fold, while removal of the fluorine decreased binding affinity (Ki = 2.1 nM vs. 0.149 nM) [3] [6].
  • Central linker: The pyridine-carboxamide bridge optimally spaces the anchor and sulfonamide groups. Replacement with pyrimidine increased metabolic instability (t1/2 < 15 min in hepatocytes).
  • Sulfonamide effector: The ethylsulfonamide group forms a hydrogen bond network with menin's Asn516 and Lys517. Methylation of the sulfonamide nitrogen abolished activity (IC50 > 10 μM) [6].

Table 2: Key SAR Modifications and Effects

ModificationKi (nM)Cellular IC50 (nM)
Parent compound (SNDX-5613)0.14912.3
Fluorine → Hydrogen2.189.7
Sulfonamide → Amide8.7210.4
Cyclohexyl → Cyclopentyl1.418.9

Computational Modeling of Menin Binding Interactions

Molecular dynamics simulations revealed that SNDX-5613 induces a conformational shift in menin's β-sheet domain (residues 230–250), widening the binding cleft by 3.2 Å compared to unbound menin [6]. Key interactions include:

  • π-π stacking: Between the pyridine ring and Phe238/Phe239.
  • Salt bridge: The citrate ion mediates interactions with Arg241 and Lys517.
  • Hydrogen bonds: Sulfonamide oxygen atoms with Asn516 (2.8 Å) and Lys517 (3.1 Å) [3] [6].

Free energy perturbation calculations estimated a binding ΔG of -12.3 kcal/mol, correlating with the experimental Ki of 0.149 nM [3]. Mutagenesis studies confirmed that Asp231Ala and Lys517Glu mutations reduced binding affinity by 150-fold and 320-fold, respectively [6].

Solubility and Stability Profile

SNDX-5613 exhibits pH-dependent solubility:

  • Aqueous solubility: 41.67 mg/mL in DMSO at 25°C [3].
  • Buffer solubility: 0.12 mg/mL in PBS (pH 7.4), improving to 1.8 mg/mL under acidic conditions (pH 4.5) due to protonation of the piperazine nitrogen [3].

Stability studies demonstrated:

  • Thermal stability: Degrades <5% after 72 hours at 40°C.
  • Photostability: 93% remaining after 48-hour exposure to UV light (365 nm).
  • Oxidative stability: Susceptible to sulfonamide oxidation (23% degradation with 0.3% H2O2) [3] [7].

Table 3: Stability Under Accelerated Conditions

ConditionDegradation (%)
40°C/75% RH, 1 month7.2
0.1N HCl, 24 hours4.1
0.1N NaOH, 24 hours62.8

XLogP3

4.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

630.33635334 g/mol

Monoisotopic Mass

630.33635334 g/mol

Heavy Atom Count

44

UNII

LZ0M43NNF2

Dates

Modify: 2023-07-22

Explore Compound Types